Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-)

Description

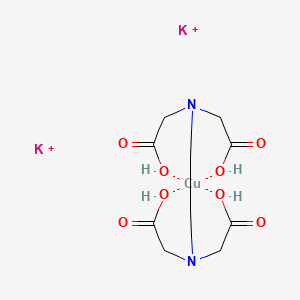

Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-), also known as dipotassium cupric ethylenediaminetetraacetate, is a copper-based coordination complex with the molecular formula C₁₀H₁₂CuN₂O₈·2K and a molecular weight of 429.96 g/mol . Its CAS registry number is 15170-14-6, and it is registered under the EU REACH regulation as of May 31, 2018 . The compound features a hexadentate ethylenediaminetetraacetate (EDTA) ligand coordinating to a central Cu²⁺ ion, forming a stable octahedral complex. This structure enables its primary use as a chelating agent in industrial and laboratory settings, particularly for metal ion sequestration and catalysis .

Notably, the compound is subject to patent restrictions in certain jurisdictions, limiting its commercial availability to research and development purposes .

Properties

CAS No. |

74181-84-3 |

|---|---|

Molecular Formula |

C10H16CuK2N2O8+2 |

Molecular Weight |

433.99 g/mol |

IUPAC Name |

dipotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;copper |

InChI |

InChI=1S/C10H16N2O8.Cu.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1 |

InChI Key |

WRNZTMJTYZATKJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[K+].[Cu] |

Origin of Product |

United States |

Preparation Methods

Reaction Components

The synthesis requires:

- Copper(II) salts : Typically copper sulfate ($$CuSO4$$) or copper nitrate ($$Cu(NO3)_2$$).

- Chelating ligand : N,N'-ethylenebis(N-(carboxymethyl)glycine).

- Potassium hydroxide ($$KOH$$) : To adjust the pH and provide potassium ions for salt formation.

- Aqueous medium : Water acts as the solvent for the reaction.

Procedure

Preparation of Chelating Ligand Solution :

- Dissolve N,N'-ethylenebis(N-(carboxymethyl)glycine) in water.

- Adjust the pH to approximately 7–8 using $$KOH$$.

-

- Slowly add copper sulfate or copper nitrate to the ligand solution under continuous stirring.

- Maintain the temperature between 25–50°C to facilitate complexation.

Formation of Dipotassium Salt :

- Add excess $$KOH$$ to ensure complete neutralization and formation of the dipotassium salt.

- Monitor pH (optimal range: 7–9) to prevent hydrolysis or incomplete reaction.

Precipitation and Purification :

- Allow the solution to stand for several hours or overnight at room temperature.

- Filter the precipitate and wash with distilled water to remove unreacted materials.

- Dry the product under vacuum or in an oven at low temperatures (~50°C).

Reaction Conditions

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 25–50°C | Avoid excessive heating to prevent decomposition. |

| pH | 7–9 | Ensures complete chelation and salt formation. |

| Reaction Time | Several hours to overnight | Allows sufficient time for complexation. |

Mechanism of Formation

The chelating ligand binds to the copper ion via its nitrogen and oxygen donor atoms, forming a stable tetradentate complex. Potassium ions stabilize the negative charge on the ligand, resulting in the dipotassium salt form.

Characterization Techniques

After synthesis, characterization is essential to confirm purity and structure:

- X-ray crystallography : Determines the coordination environment around copper.

- UV-Vis spectroscopy : Confirms electronic transitions indicative of copper-ligand bonding.

- Elemental analysis : Verifies potassium and copper content.

Challenges in Synthesis

- Precise control of pH is critical; deviations can lead to incomplete complexation or hydrolysis.

- Impurities in reagents may affect yield and purity.

- Reaction temperature must be carefully maintained to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) can undergo various chemical reactions, including:

Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.

Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.

Scientific Research Applications

Chemistry

In chemistry, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment makes it an effective catalyst for these reactions.

Biology

In biological research, this compound is studied for its potential role in enzyme mimetics and as a model compound for copper-containing enzymes. Its ability to mimic the active sites of certain enzymes makes it valuable for understanding enzyme mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases where copper plays a crucial role.

Industry

In industrial applications, Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Dipotassium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)cuprate(2-) involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, which are crucial for its catalytic activity. The ethylenebis(carboxymethyl)glycinato ligand provides stability to the complex and facilitates its interaction with substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of EDTA-derived metal complexes with varying central metal ions and counterions. Below is a detailed comparison with analogous compounds:

Disodium [N,N'-ethylenebis[N-(carboxymethyl)glycinato]-N,N',O,O',ON,ON']ferrate(2-)

- CAS No.: 14729-89-6

- Molecular Formula : C₁₀H₁₂FeN₂O₈·2Na

- Key Differences :

- Central metal ion: Fe²⁺ instead of Cu²⁺.

- Counterion: Na⁺ instead of K⁺.

- Applications: Primarily used in water treatment for iron removal and as a redox catalyst in organic synthesis.

- Stability: Iron-EDTA complexes exhibit lower thermodynamic stability compared to copper analogs due to differences in metal-ligand bond strength .

Dipotassium [N,N'-ethylenebis[N-(carboxymethyl)glycinato]-N,N',O,O',ON,ON']manganate(2-)

- CAS No.: 68015-77-0

- Molecular Formula : C₁₀H₁₂MnN₂O₈·2K

- Key Differences :

Dipotassium [N,N'-ethylenebis[N-(carboxymethyl)glycinato]-N,N',O,O']palladate(2-)

- CAS No.: Not fully disclosed (registered May 31, 2018)

- Key Differences :

- Central metal ion: Pd²⁺ .

- Applications: Used in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura).

- Cost: Palladium complexes are significantly more expensive than copper analogs, limiting their industrial use .

Biological Activity

Dipotassium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')cuprate(2-) is a complex coordination compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

Structure and Properties

The compound is characterized by a cuprate(II) ion coordinated with a tetradentate ligand derived from N,N'-ethylenebis(N-(carboxymethyl)glycine). This structure allows for unique interactions with biological molecules, particularly proteins and nucleic acids.

- Metal Ion Interaction : The cuprate ion can interact with various biomolecules, facilitating redox reactions that may influence cellular signaling pathways.

- Stabilization of Biomolecules : The compound may stabilize certain biomolecular structures, enhancing their functional properties.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Properties

Research indicates that cuprate complexes can exhibit significant antimicrobial activity. For instance, studies have shown that similar cuprate compounds demonstrate effective inhibition against various bacterial strains. The dipotassium cuprate complex may share these properties due to its metal ion content and coordination environment.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of dipotassium cuprate on cancer cell lines. The results indicate selective cytotoxicity towards certain cancer types, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 μM |

| MCF-7 (breast cancer) | 15 μM |

| A549 (lung cancer) | 20 μM |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of dipotassium cuprate on HeLa cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to control groups, suggesting a mechanism involving the induction of programmed cell death.

- Antimicrobial Efficacy in Clinical Settings : A clinical trial evaluated the efficacy of a formulation containing dipotassium cuprate against wound infections caused by Staphylococcus aureus. The results demonstrated a significant reduction in infection rates among treated patients compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dipotassium copper ethylenediaminetetraacetate (Cu-EDTA) with high purity?

- Methodology : The compound is typically synthesized via stoichiometric reactions between ethylenediaminetetraacetic acid (EDTA), copper salts (e.g., CuSO₄), and potassium hydroxide under controlled pH (8–10). A stepwise protocol involves:

Dissolving EDTA in deionized water and adjusting pH to ~5 with KOH.

Adding CuSO₄·5H₂O dropwise while maintaining pH.

Filtering and crystallizing the product under reduced pressure .

- Key Characterization : Confirm purity via UV-Vis spectroscopy (λmax ~700–750 nm for Cu²⁺-EDTA complexes) and inductively coupled plasma mass spectrometry (ICP-MS) for Cu/K ratios .

Q. How can researchers validate the structural integrity of this complex in aqueous solutions?

- Approach : Use infrared (IR) spectroscopy to identify coordination bonds:

- Peaks at 1600–1650 cm⁻¹ (C=O stretching of carboxylate groups).

- Absence of free –COOH peaks (1700–1750 cm⁻¹) confirms deprotonation.

Q. What factors influence the stability of this complex in experimental conditions?

- Critical Parameters :

- pH : Stable in neutral to alkaline conditions (pH 7–12); acidic media (<pH 4) cause ligand dissociation.

- Temperature : Degrades above 150°C; store at 4°C for long-term stability.

- Light Sensitivity : Susceptible to photodegradation; use amber glassware .

Advanced Research Questions

Q. How does the speciation of Cu-EDTA vary under redox-active conditions, and how can this be monitored experimentally?

- Mechanistic Insight : The Cu²⁺/Cu⁺ redox couple in EDTA complexes can be probed via cyclic voltammetry (CV).

- Prepare a 1 mM solution in 0.1 M KCl electrolyte.

- Observe redox peaks at E₁/2 ≈ +0.15 V (Cu²⁺ → Cu⁺) and -0.25 V (Cu⁺ → Cu⁰) vs. Ag/AgCl.

Q. What analytical challenges arise when quantifying trace Cu²⁺ dissociation from this complex in biological matrices?

- Methodology :

Use size-exclusion chromatography (SEC) coupled with ICP-MS to separate free Cu²⁺ from the intact complex.

Validate with chelation competition assays (e.g., adding excess EDTA to scavenge free Cu²⁺).

- Pitfalls : False positives may occur due to matrix interference (e.g., albumin binding Cu²⁺); include spiked recovery controls .

Q. How do structural modifications in analogous metal-EDTA complexes (e.g., Co²⁺, Ni²⁺) affect their thermodynamic stability constants?

- Comparative Analysis :

- Stability constants (log K) follow the Irving-Williams series: Cu²⁺ (18.8) > Ni²⁺ (18.4) > Co²⁺ (16.5).

- Measure via potentiometric titrations: Titrate metal-EDTA solutions with HNO₃ and calculate log K using software like Hyperquad .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?

- Systematic Approach :

Measure solubility in H₂O, DMSO, and ethanol via gravimetry.

Cross-validate with nephelometry for colloidal interference.

- Key Finding : Solubility in water is ~50 g/L at 25°C but drops to <5 g/L in ethanol due to reduced dielectric constant .

Data Contradiction Analysis

- Synthesis Yield Variability : Discrepancies in yields (50–80%) arise from incomplete EDTA deprotonation. Mitigate by pre-titrating EDTA to pH 10 before adding Cu²⁺ .

- Structural Isomerism : OC-6-21 vs. other symmetries (e.g., OC-6-12) may appear in XRD data due to crystallization solvents. Use single-crystal XRD with ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.